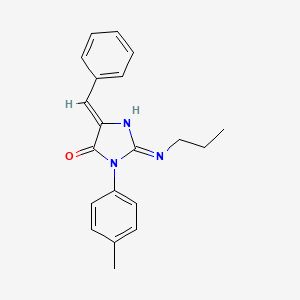
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, benzodioxole, chlorophenyl, and methylbenzoyl makes this compound a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can be achieved through multi-step organic synthesis. A typical synthetic route may involve:
Formation of the Quinolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step may involve the use of benzodioxole derivatives and coupling reactions.
Addition of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Incorporation of the Methylbenzoyl Group: This step may involve Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Quinolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound may have potential applications in drug development. Its unique structure could be explored for the design of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional diversity.
Mécanisme D'action
The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(1,3-benzodioxol-5-yl)-1-phenyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-benzoyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Uniqueness
The presence of the 2-chlorophenyl group and the 4-methylbenzoyl group in the compound provides unique steric and electronic properties that may influence its reactivity and biological activity. These features distinguish it from other similar quinolinone derivatives and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C30H25ClN2O4 |
|---|---|
Poids moléculaire |
513.0 g/mol |
Nom IUPAC |
(3E)-4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H25ClN2O4/c1-17-9-11-18(12-10-17)29(35)28-26(19-13-14-24-25(15-19)37-16-36-24)27-22(7-4-8-23(27)34)33(30(28)32)21-6-3-2-5-20(21)31/h2-3,5-6,9-15,26,32,35H,4,7-8,16H2,1H3/b29-28+,32-30? |
Clé InChI |
BZQIRIWOQHJZOI-MWSHPTLTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC6=C(C=C5)OCO6)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC6=C(C=C5)OCO6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B13377881.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13377887.png)
![ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13377888.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377893.png)
![7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B13377898.png)
![4-[(11-Amino-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-10-yl)diazenyl]benzenesulfonamide](/img/structure/B13377911.png)
![5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377919.png)

![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)
![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)
